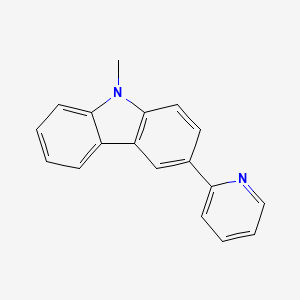
9-Methyl-3-(pyridin-2-YL)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-3-(pyridin-2-YL)-9H-carbazole is a heterocyclic compound that features a carbazole core substituted with a methyl group at the 9th position and a pyridin-2-yl group at the 3rd position. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic electronics, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like toluene or dioxane, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.
化学反応の分析
Types of Reactions
9-Methyl-3-(pyridin-2-YL)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated carbazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 9-Methyl-3-(pyridin-2-YL)-9H-carbazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, carbazole derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. The presence of the pyridin-2-yl group enhances its binding affinity to biological targets, making it a potential candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives are studied for their ability to inhibit specific enzymes and receptors, which could lead to new treatments for diseases like cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound without the methyl and pyridin-2-yl substitutions.
9-Methylcarbazole: Similar structure but lacks the pyridin-2-yl group.
3-(Pyridin-2-YL)carbazole: Lacks the methyl group at the 9th position.
Uniqueness
9-Methyl-3-(pyridin-2-YL)-9H-carbazole is unique due to the combined presence of the methyl and pyridin-2-yl groups. This combination enhances its chemical reactivity and biological activity compared to its simpler counterparts. The methyl group increases its lipophilicity, while the pyridin-2-yl group improves its binding affinity to biological targets, making it a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
809287-12-5 |
|---|---|
分子式 |
C18H14N2 |
分子量 |
258.3 g/mol |
IUPAC名 |
9-methyl-3-pyridin-2-ylcarbazole |
InChI |
InChI=1S/C18H14N2/c1-20-17-8-3-2-6-14(17)15-12-13(9-10-18(15)20)16-7-4-5-11-19-16/h2-12H,1H3 |
InChIキー |
XPRZPARIMOMJSZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C3=CC=CC=N3)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


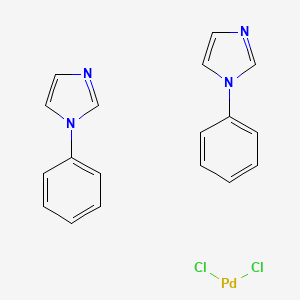
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)
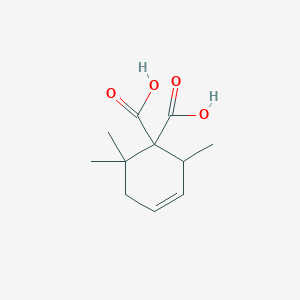
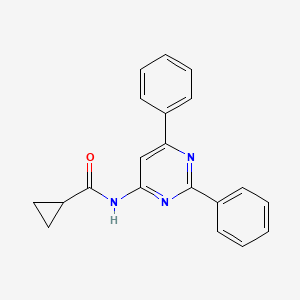
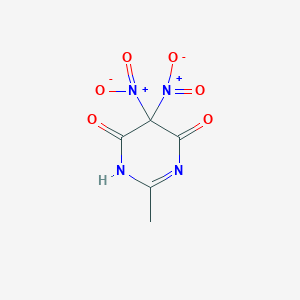
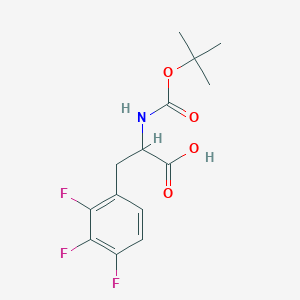
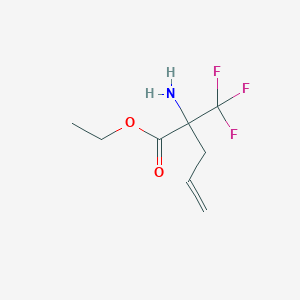
![1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)-](/img/structure/B12520965.png)
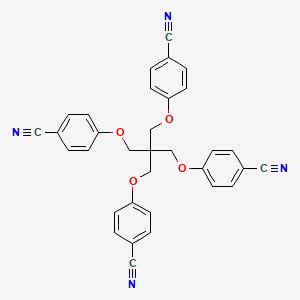
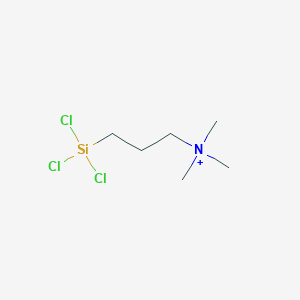
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
